

Table 1: Comparative Kinetic Parameters of T-705RTP vs. Natural Nucleotides

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Compound of Interest

Compound Name: T-705RTP (sodium)

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Viral Polymerase Target	Nucleotide / Analog	Substrate Efficiency & Discrimination Profile	Functional Consequence
Influenza A RdRp	T-705RTP vs. GTP	~19-fold discrimination against T-705RTP[2]	Competitive inhibition; incorporated as a "G" analog[1][2].
Influenza A RdRp	T-705RTP vs. ATP	~30-fold discrimination against T-705RTP[2]	Competitive inhibition; incorporated as an "A" analog[1][2].
SARS-CoV-2 RdRp	T-1105-RTP vs. GTP:U	~5-fold faster incorporation than natural GTP:U mismatch[3]	High-frequency misincorporation leading to lethal mutagenesis[3].

4. Structural Bottlenecks: Why is the V_{max} Lower? Despite its ability to induce lethal mutagenesis, the overall covalent incorporation rate (V_{max}) of T-705RTP is often lower than

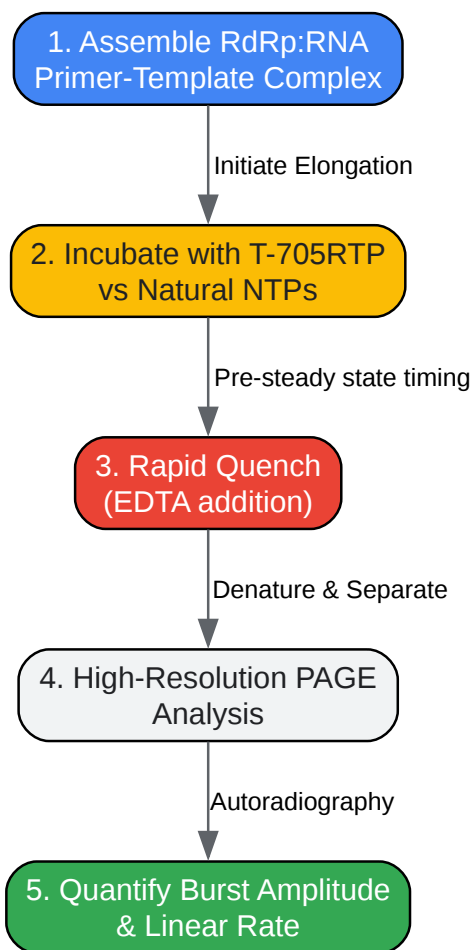
that of natural ATP/GTP. High-resolution cryo-EM structures of the SARS-CoV-2 RdRp complexed with T-705RTP reveal a critical mechanistic bottleneck: T-705RTP frequently adopts a catalytically nonproductive conformation within the active site[4]. Specifically, the β - phosphate of T-705RTP is misaligned, preventing the optimal in-line nucleophilic attack by the 3'-OH of the preceding nucleotide[4]. This suboptimal geometry requires a 120° rotation of the ribose O5'- α P bond to achieve a productive state, explaining the inefficient rate of covalent incorporation observed in primer extension assays[4].

5. Experimental Methodology: Pre-Steady State Primer Extension Assays To accurately measure the substrate efficiency (kpol/Kd) of nucleotide analogs like T-705RTP, steady-state kinetics are insufficient because they are often limited by slow product release. As Application Scientists, we rely on pre-steady state rapid-quench kinetics to isolate the single-nucleotide incorporation event.

Step-by-Step Protocol:

- Elongation Complex Assembly: Anneal a synthetic RNA primer to a template strand and pre-incubate with purified recombinant RdRp (e.g., nsp12-nsp7-nsp8 for coronaviruses or PA/PB1/PB2 for influenza). Causality: Pre-assembling the elongation complex eliminates the slow initiation phase, ensuring the assay strictly measures the kinetics of nucleotide binding and incorporation[2].
- Nucleotide Competition & Initiation: Using a rapid chemical quench-flow instrument, rapidly mix the pre-formed RdRp-RNA complex with varying concentrations of T-705RTP (in the absence of competing ATP/GTP to force analog incorporation)[3]. Causality: Natural nucleotide incorporation occurs on a millisecond timescale. Rapid mixing is essential to capture the "burst phase" of incorporation before steady-state turnover obscures the kinetic data[3].
- Reaction Quenching: Terminate the reaction at precise millisecond-to-second intervals by injecting 0.5 M EDTA. Causality: EDTA instantly chelates Mg²⁺ ions. Because viral polymerases strictly require divalent cations for the two-metal-ion catalytic mechanism, this freezes the reaction exactly at the desired time point.
- Product Resolution: Resolve the extended RNA products using high-resolution denaturing urea-PAGE and quantify band intensities via phosphorimaging. Causality: Single-nucleotide

resolution is required to distinguish between a +1 incorporation event (indicative of chain termination) and full-length RNA synthesis[1].



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Caption: Pre-steady state kinetic workflow for evaluating nucleotide analog incorporation efficiency.

6. Conclusion T-705RTP presents a fascinating kinetic profile. While natural purines (ATP/GTP) exhibit vastly superior binding geometries and incorporation rates, T-705RTP compensates through its ambiguous base-pairing capabilities. By outcompeting natural mismatch events (e.g., incorporating ~5-fold faster than a GTP:U mismatch), it successfully drives the viral genome into error catastrophe[3]. Understanding these kinetic and structural nuances—such as the nonproductive β -phosphate alignment—is essential for drug developers aiming to engineer next-generation polymerase inhibitors with optimized V_{max} and K_m profiles.

References

- Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase.
- Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis.
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Sources

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